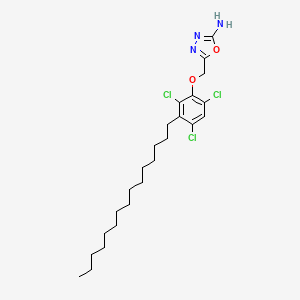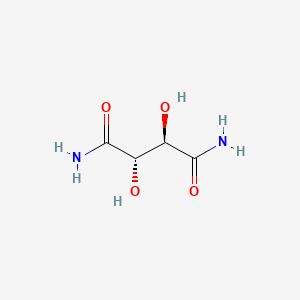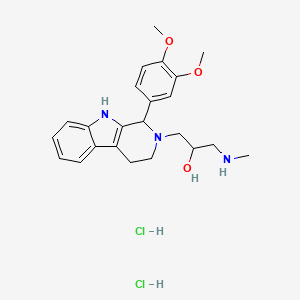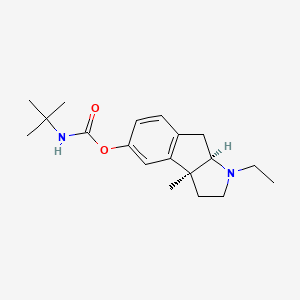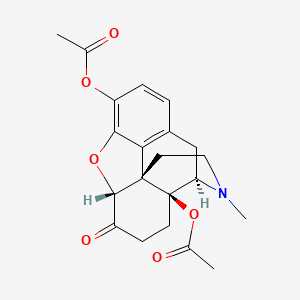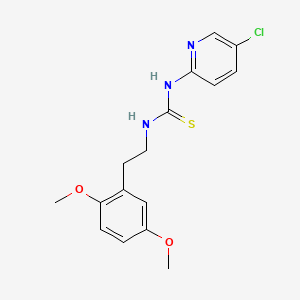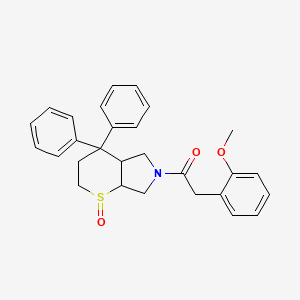
2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-N-(phenylmethyl)-1-oxaspiro(45)decane-4-carboxamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by its oxaspiro framework, which consists of a spiro-connected oxacycle and a decane ring The presence of a phenylmethyl group and a carboxamide functional group further adds to its chemical diversity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of reagents such as benzyl chloride and a strong base like sodium hydride.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction. This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group or the carboxamide group. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways. This inhibition can result in therapeutic effects, such as the suppression of disease-related processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events. This binding can modulate cellular functions and responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes. This mechanism is particularly relevant in the context of anticancer research.
相似化合物的比较
2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Oxo-N-(2-phenylethyl)-1-oxaspiro(4.5)decane-4-carboxamide: This compound has a similar spirocyclic structure but differs in the length of the phenylmethyl group.
2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.
2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-amine: This compound has an amine group instead of a carboxamide group, which may result in different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
属性
CAS 编号 |
136547-38-1 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC 名称 |
N-benzyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C17H21NO3/c19-15-11-14(17(21-15)9-5-2-6-10-17)16(20)18-12-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20) |
InChI 键 |
GEOUDRDQCAMJFE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




